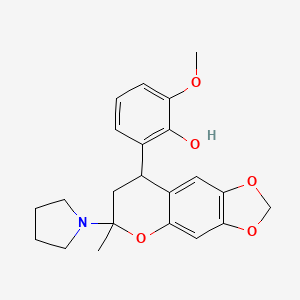
N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound with the molecular formula C28H36N6. This compound belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and materials science. The structure of this compound includes a triazine ring substituted with cyclohexyl, methyl, and phenyl groups, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Substitution Reactions: The introduction of cyclohexyl, methyl, and phenyl groups is achieved through substitution reactions. For instance, cyclohexylamine, methylamine, and aniline can be used as nucleophiles to replace chlorine atoms on the triazine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring precise reaction conditions such as temperature, pressure, and pH.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and improved yield.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of N2,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~2~,N~2~-dicyclohexyl-N~4~,N~4~-dimethyl-1,3,5-triazine-2,4,6-triamine
- N~2~,N~2~-dicyclohexyl-N~4~,N~4~-diphenyl-1,3,5-triazine-2,4,6-triamine
- N~2~,N~2~-dicyclohexyl-N~4~,N~4~-diethyl-1,3,5-triazine-2,4,6-triamine
Uniqueness
N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both cyclohexyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C28H36N6 |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
2-N,2-N-dicyclohexyl-6-N-methyl-4-N,4-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C28H36N6/c1-29-26-30-27(33(22-14-6-2-7-15-22)23-16-8-3-9-17-23)32-28(31-26)34(24-18-10-4-11-19-24)25-20-12-5-13-21-25/h2-3,6-9,14-17,24-25H,4-5,10-13,18-21H2,1H3,(H,29,30,31,32) |
Clé InChI |
SMRURZXFKZXNEL-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC(=NC(=N1)N(C2CCCCC2)C3CCCCC3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11994756.png)
![methyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994761.png)

![4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]valinate](/img/structure/B11994780.png)
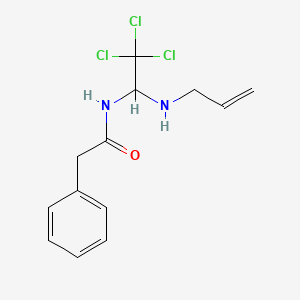
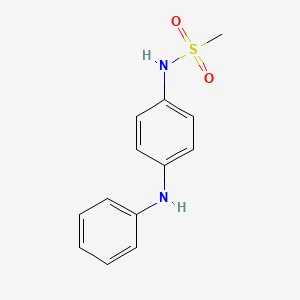

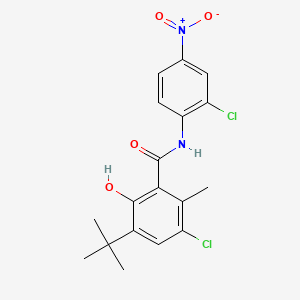
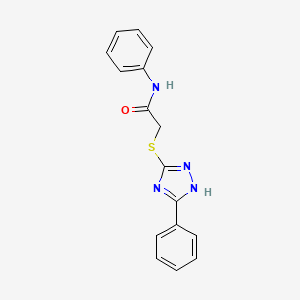
![3-Methyl-2-(3-methylbutyl)-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11994819.png)
![2-(4-Bromophenyl)-9-chloro-5-(4-chlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11994822.png)
![4-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11994828.png)

